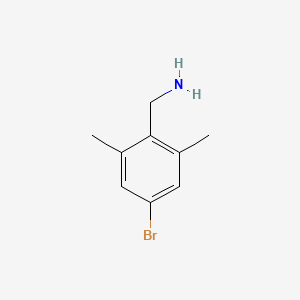

(4-Bromo-2,6-dimethylphenyl)methanamine

Description

Properties

IUPAC Name |

(4-bromo-2,6-dimethylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-6-3-8(10)4-7(2)9(6)5-11/h3-4H,5,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSRYJUNVNDQTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CN)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801284647 | |

| Record name | 4-Bromo-2,6-dimethylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801284647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1114822-90-0 | |

| Record name | 4-Bromo-2,6-dimethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1114822-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,6-dimethylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801284647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactions Analysis

(4-Bromo-2,6-dimethylphenyl)methanamine: undergoes various types of reactions:

Oxidation: The amine group can be oxidized to form the corresponding nitro compound.

Reduction: The bromine atom can be reduced to form the corresponding phenylmethanamine.

Substitution: The bromine atom can be substituted with other groups, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation are used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) and various alkyl halides are employed.

Major Products Formed:

Nitro Compound: From oxidation.

Phenylmethanamine: From reduction.

Substituted Derivatives: From substitution reactions.

Scientific Research Applications

(4-Bromo-2,6-dimethylphenyl)methanamine: has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Biology: Employed in the study of biological systems and as a building block for bioactive molecules.

Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways:

Molecular Targets: The amine group can interact with various enzymes and receptors, influencing biological processes.

Pathways Involved: The compound may modulate signaling pathways related to inflammation, pain, and other physiological responses.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and properties of (4-Bromo-2,6-dimethylphenyl)methanamine and its analogs:

Key Differences and Trends

Halogen Effects: Bromine vs. Fluorine: Bromine’s larger atomic size increases molecular weight and lipophilicity compared to fluorine. For example, replacing fluorine with bromine in (4-Fluoro-2,6-dimethylphenyl)methanamine results in a ~60 g/mol increase in molecular weight . Bromine’s electron-withdrawing nature also reduces basicity compared to fluorine-free analogs. Positional Isomerism: In (4-Bromo-2,5-difluorophenyl)methanamine, fluorine at the 2 and 5 positions (vs.

Substituent Impact on Solubility and Reactivity :

- Methyl groups in (4-Bromo-2,6-dimethylphenyl)methanamine enhance steric hindrance, reducing nucleophilic attack susceptibility compared to fluorine-substituted analogs .

- Fluorine’s electronegativity in (4-Bromo-2,6-difluorophenyl)methanamine increases polarity, improving aqueous solubility relative to the methyl-dominated analog .

Chiral vs. Achiral Structures :

- The (S)-enantiomer of 1-(4-Bromo-2,6-difluorophenyl)ethanamine introduces stereochemical complexity, which is critical in drug design for target specificity .

Biological Activity

(4-Bromo-2,6-dimethylphenyl)methanamine is a compound of increasing interest in biological research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

Chemical Formula: CHBrN

Molecular Weight: 215.1 g/mol

Structural Characteristics: The compound features a bromine atom and two methyl groups attached to a benzene ring, with an amine group linked to the methylene carbon. This configuration contributes to its reactivity and interaction with biological systems.

The biological activity of (4-Bromo-2,6-dimethylphenyl)methanamine is primarily attributed to its interaction with various molecular targets:

- Receptor Binding: The amine group can interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

- Enzyme Modulation: It may act as an inhibitor or activator for certain enzymes involved in metabolic pathways, potentially affecting inflammation and pain responses.

- Antiviral Activity: Preliminary studies indicate that derivatives of this compound exhibit antiviral properties against HIV, showing low nanomolar activity against wild-type and mutated strains .

Antiviral Properties

Research has demonstrated that (4-Bromo-2,6-dimethylphenyl)methanamine derivatives can inhibit HIV replication. A study reported that compounds synthesized from this base showed significant activity against both wild-type HIV and resistant strains such as Y181C and K103N. The compounds exhibited improved solubility and potency, making them promising candidates for further development in antiviral therapies .

Cytotoxicity Assessments

Cytotoxicity tests conducted on various cell lines revealed that many derivatives of (4-Bromo-2,6-dimethylphenyl)methanamine maintain acceptable safety profiles. For instance, several compounds displayed CC values greater than 100 µM, indicating low toxicity in human cell lines susceptible to HIV infection. However, some derivatives exhibited higher toxicity levels, necessitating further optimization for therapeutic use .

Comparative Analysis with Similar Compounds

To understand the unique properties of (4-Bromo-2,6-dimethylphenyl)methanamine, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (4-Bromo-2,6-difluorophenyl)methanamine | Fluorine substitution | Moderate antiviral activity |

| (4-Bromophenyl)(phenyl)methanamine | Different phenyl substitution | Lower potency in inhibition assays |

| (4-Methyl-2,6-dimethylphenyl)methanamine | Methyl group presence | Potential analgesic effects |

The presence of both bromine and methyl groups in (4-Bromo-2,6-dimethylphenyl)methanamine provides distinct reactivity compared to its analogs, enhancing its utility in synthetic applications and biological studies.

Case Study 1: Synthesis of Novel Antiviral Agents

A study focused on synthesizing analogs of (4-Bromo-2,6-dimethylphenyl)methanamine for use as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds were evaluated for their ability to inhibit HIV replication in vitro. Results indicated that several synthesized derivatives exhibited potent antiviral activity with minimal cytotoxicity .

Case Study 2: Mechanistic Insights into Enzyme Interaction

Another investigation utilized molecular docking techniques to explore how (4-Bromo-2,6-dimethylphenyl)methanamine interacts with specific enzymes involved in inflammatory pathways. The findings suggested that the compound could serve as a scaffold for developing anti-inflammatory drugs by modulating enzyme activity .

Preparation Methods

Starting Materials and Key Intermediates

- 2,6-Dimethylbenzyl halides or alcohols serve as common precursors.

- Bromination at the para position (4-position) is typically achieved by electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) under controlled conditions.

- The benzyl position is then transformed into a methanamine group through nucleophilic substitution or reductive amination.

Common Synthetic Routes

| Step | Reaction Type | Reagents/Conditions | Comments |

|---|---|---|---|

| 1 | Bromination | Bromine or NBS, solvent (e.g., acetic acid), controlled temperature (0–25 °C) | Selective bromination at para position to methyl groups |

| 2 | Formation of benzyl halide or alcohol intermediate | Chlorination or hydroxylation if starting from methyl group | Converts methyl to reactive intermediate for amination |

| 3 | Amination | Ammonia or amine source, reductive amination catalysts (e.g., Pd/C, hydrogen) or nucleophilic substitution with ammonia in polar solvents | Converts benzyl halide or alcohol to methanamine |

| 4 | Purification | Recrystallization, chromatography | Ensures high purity for research or industrial use |

Representative Synthetic Example

A typical laboratory synthesis might proceed as follows:

- Bromination : 2,6-dimethylbenzyl alcohol is treated with bromine in glacial acetic acid at low temperature to selectively brominate the 4-position on the aromatic ring.

- Conversion to benzyl bromide : The benzyl alcohol intermediate can be converted to benzyl bromide using phosphorus tribromide (PBr3).

- Amination : The benzyl bromide is then reacted with excess ammonia in a polar solvent such as ethanol or methanol under reflux to yield (4-bromo-2,6-dimethylphenyl)methanamine.

- Purification : The crude product is purified by recrystallization or column chromatography.

Reaction Conditions and Optimization

| Parameter | Typical Range/Conditions | Effect on Yield and Purity |

|---|---|---|

| Bromination temperature | 0–25 °C | Lower temperature favors selective bromination, minimizing polybromination |

| Solvent | Glacial acetic acid, dichloromethane, ethanol | Solvent polarity affects reaction rate and selectivity |

| Amination temperature | Reflux (60–80 °C) | Higher temperature increases amination rate but may cause side reactions |

| Reaction time | 1–6 hours | Sufficient time needed for complete conversion |

| Purification methods | Recrystallization from ethanol, silica gel chromatography | Critical for removing unreacted bromine and side products |

Analytical and Research Findings

- Spectroscopic Analysis : The identity and purity of (4-bromo-2,6-dimethylphenyl)methanamine are confirmed via ^1H NMR, showing characteristic aromatic proton shifts and methyl singlets near δ 2.3 ppm, and methylene protons adjacent to the amine group.

- Mass Spectrometry : Molecular ion peak at m/z 214 confirms molecular weight.

- Chromatography : HPLC with UV detection at 254 nm is used to assess purity, typically achieving >95% purity after purification.

- Yield : Optimized synthetic routes report yields ranging from 60% to 85%, depending on reaction scale and conditions.

Summary Table of Preparation Data

| Aspect | Details |

|---|---|

| Molecular Formula | C9H12BrN |

| Molecular Weight | 214.10 g/mol |

| Key Starting Material | 2,6-Dimethylbenzyl alcohol or halide |

| Bromination Agent | Bromine (Br2), NBS |

| Amination Method | Nucleophilic substitution with ammonia or reductive amination |

| Typical Solvents | Glacial acetic acid, ethanol, methanol |

| Reaction Temperature | Bromination: 0–25 °C; Amination: reflux (60–80 °C) |

| Yield Range | 60–85% |

| Purity After Purification | >95% |

| Analytical Techniques | ^1H NMR, MS, HPLC |

Q & A

Q. What are the recommended synthetic routes for (4-Bromo-2,6-dimethylphenyl)methanamine, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with bromination and alkylation of substituted anilines. Key intermediates are monitored using thin-layer chromatography (TLC) and characterized via ¹H/¹³C NMR spectroscopy to confirm regioselectivity and purity. For example, the bromine atom’s introduction at the para position is critical, validated by distinct aromatic proton splitting patterns in NMR .

Q. Which analytical techniques are most effective for characterizing (4-Bromo-2,6-dimethylphenyl)methanamine?

Standard methods include:

- NMR spectroscopy : To confirm the amine group’s presence (δ ~2.5 ppm for –NH₂) and bromine’s electronic effects on aromatic protons.

- High-performance liquid chromatography (HPLC) : For purity assessment (>95% is typical for research-grade material).

- Mass spectrometry (MS) : To verify molecular weight (e.g., [M+H]⁺ at m/z 214.06) .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity and biological target interactions?

The bromine atom enhances electrophilic aromatic substitution resistance, stabilizing the aromatic ring. In biological systems, it may participate in halogen bonding with enzymes or receptors, as seen in studies of similar brominated amines. Computational docking simulations (e.g., AutoDock Vina) can predict binding affinities to targets like serotonin receptors, where bromine’s van der Waals radius (1.85 Å) complements hydrophobic pockets .

Q. What strategies resolve contradictory data in reported biological activities (e.g., cytotoxicity vs. therapeutic potential)?

Contradictions often arise from assay variability or impurity profiles. Recommended approaches:

Q. How can regioselectivity challenges during synthesis be mitigated?

Regioselectivity in bromination is controlled by:

- Temperature : Lower temperatures (0–5°C) favor para-bromination in dimethyl-substituted aromatics.

- Catalysts : Lewis acids like FeBr₃ direct electrophilic attack.

- Protecting groups : Temporary protection of the amine (–NHBoc) prevents undesired side reactions .

Q. What are the stability profiles of (4-Bromo-2,6-dimethylphenyl)methanamine under varying storage conditions?

Stability studies show:

- Thermal stability : Decomposition above 150°C (TGA data).

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation.

- Solvent compatibility : Stable in DMSO or ethanol for >6 months; avoid aqueous buffers at pH >8 due to amine oxidation .

Q. How can enantiomeric purity be achieved if chiral derivatives are synthesized?

While the parent compound is not chiral, derivatives (e.g., N-alkylated versions) may require chiral resolution :

- Chiral HPLC : Use columns like Chiralpak IA/IB.

- Kinetic resolution : Enzymatic methods (e.g., lipase-mediated acetylation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.